Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate
Description
Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an amino group at position 3, a methoxy group at position 7, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including diazotization, sulfonation, and coupling with amines or morpholine derivatives under controlled conditions . The compound’s reactivity is influenced by the electron-donating methoxy group and the nucleophilic amino group, enabling diverse functionalizations for drug discovery applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-7-methoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-7-5-3-4-6-8(12)10(11(13)15-2)16-9(6)7/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTJTHNKXRDDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor and antihypertensive effects, as well as its interactions with biological macromolecules.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C11H11NO3S
- Molecular Weight : Approximately 235.27 g/mol
The compound features a methoxy group and an amino group attached to a benzo[b]thiophene ring, which influences its electronic properties and biological activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study focused on similar compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. The compounds showed IC50 values ranging from 23.2 to 95.9 µM, indicating their potential as anticancer agents .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 23.2 | Induces apoptosis and necrosis |
| Compound 2 | HepG-2 | 45.0 | Cell cycle arrest at G2/M phase |
| Compound 3 | MCF-7 | 95.9 | Inhibits autophagic cell death |
Antihypertensive Effects
Compounds in the same class as this compound have also shown potential antihypertensive effects. These effects are attributed to their ability to interact with various biological pathways involved in blood pressure regulation.
The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules such as proteins and nucleic acids. Studies have indicated that the compound may form stable complexes through hydrogen bonding and hydrophobic interactions, which are crucial for its therapeutic efficacy .
Case Studies
-
Apoptosis Induction in Cancer Cells :
- A detailed study on related compounds demonstrated their ability to induce apoptosis in MCF-7 cells, leading to a significant reduction in cell viability by approximately 26.86% after treatment with specific derivatives .
- Flow cytometric analysis revealed an increase in early and late apoptotic subpopulations, confirming the compounds' effectiveness in triggering programmed cell death.
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate with key analogues:
Physicochemical Properties
- Dipole Moments and Solubility: this compound has a dipole moment influenced by the methoxy group (comparable to methyl thiophene-2-carboxylate: 8.81 D ). This results in moderate solubility in polar aprotic solvents like DMF, contrasting with chloro-substituted analogues that exhibit higher lipophilicity .
- Thermal Stability: The methyl ester group enhances thermal stability (melting points >200°C), as seen in structurally related compounds like Methyl 2-[[(6-carboxycyclohexenyl)carbonyl]amino]tetrahydrobenzo[b]thiophene-3-carboxylate (mp 223–226°C) .
Q & A
Basic: What are the standard synthetic routes for Methyl 3-amino-7-methoxybenzo[b]thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted benzothiophene precursors. Key steps include:
- Core formation : Cyclization of substituted benzaldehydes with methyl mercaptoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the benzothiophene core .
- Acylation/functionalization : Reacting the core with anhydrides (e.g., succinic, maleic, or glutaric anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux to introduce amino and methoxy groups. For example, intermediates are coupled with amines or phenols using coupling agents like EDC or DCC/DMAP .
- Purification : Crude products are purified via reverse-phase HPLC (e.g., MeCN:H₂O gradients) or recrystallization (methanol/water) to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration. For example, aromatic protons in the benzothiophene ring appear at δ 6.8–7.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, NH stretches at 3300–3500 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight and purity. Observed [M+H]⁺ peaks should match theoretical values within 2 ppm error .
Advanced: How can coupling reactions in the synthesis be optimized to improve yield and purity?
Methodological Answer:
Key strategies include:
- Catalyst selection : Using DMAP as a nucleophilic catalyst with DCC reduces side reactions (e.g., racemization) and enhances coupling efficiency .
- Solvent control : Anhydrous CH₂Cl₂ minimizes hydrolysis of reactive intermediates. For temperature-sensitive reactions, THF at 0–5°C improves selectivity .
- Stoichiometric adjustments : A 1.2–1.5 molar excess of anhydrides ensures complete acylation of amino groups, reducing unreacted starting material .
- In-line monitoring : TLC or HPLC tracking of reaction progress prevents over-reaction, which can lead to byproducts like dimerized species .
Advanced: How can solubility challenges during purification be addressed?
Methodological Answer:
- Gradient elution in HPLC : Adjusting MeCN:H₂O ratios (e.g., 30% → 100% MeCN) improves separation of polar impurities .
- Co-solvent systems : Adding 1–5% acetic acid to methanol enhances solubility of zwitterionic intermediates during recrystallization .
- Temperature modulation : Cooling reaction mixtures to 4°C precipitates hydrophobic byproducts, leaving the target compound in solution .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhances antibacterial activity by increasing membrane permeability . Conversely, bulky tert-butyl groups reduce activity due to steric hindrance .
- Mechanistic assays :
- MIC testing : Evaluate antibacterial potency against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Protein binding studies : Fluorescence quenching assays quantify interactions with target enzymes (e.g., STAT3) to correlate structure-activity relationships .
Advanced: How to resolve contradictions in spectroscopic data across studies?
Methodological Answer:
- Deuterated solvent standardization : Ensure NMR spectra are acquired in the same solvent (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift discrepancies .
- Dynamic proton exchange : For compounds with labile NH groups, low-temperature (e.g., 25°C) NMR suppresses broadening and clarifies splitting patterns .
- Cross-validation : Compare HRMS and elemental analysis to confirm molecular formulas when NMR signals overlap .
Basic: What are the stability considerations for storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy and amino groups .
- Moisture control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the ester moiety .
Advanced: What computational tools aid in predicting reactivity or bioactivity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
